1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1070862-17-7
VCID: VC11990750
InChI: InChI=1S/C15H18N8O2S/c1-2-23-15-13(19-20-23)14(17-11-18-15)21-6-8-22(9-7-21)26(24,25)12-4-3-5-16-10-12/h3-5,10-11H,2,6-9H2,1H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1
Molecular Formula: C15H18N8O2S
Molecular Weight: 374.4 g/mol

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine

CAS No.: 1070862-17-7

Cat. No.: VC11990750

Molecular Formula: C15H18N8O2S

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine - 1070862-17-7

Specification

CAS No. 1070862-17-7
Molecular Formula C15H18N8O2S
Molecular Weight 374.4 g/mol
IUPAC Name 3-ethyl-7-(4-pyridin-3-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C15H18N8O2S/c1-2-23-15-13(19-20-23)14(17-11-18-15)21-6-8-22(9-7-21)26(24,25)12-4-3-5-16-10-12/h3-5,10-11H,2,6-9H2,1H3
Standard InChI Key CDKRKBGPDFTJBY-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the molecular formula C₁₅H₁₈N₈O₂S and a molecular weight of 374.4 g/mol. Key identifiers include:

  • IUPAC Name: 3-ethyl-7-(4-pyridin-3-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine.

  • SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1.

  • InChIKey: CDKRKBGPDFTJBY-UHFFFAOYSA-N.

The triazolopyrimidine core (1,2,3-triazolo[4,5-d]pyrimidine) is stabilized by conjugated π-electrons, while the piperazine sulfonyl group enhances solubility and target affinity .

Structural Analysis

  • Triazolopyrimidine Core: The 1,2,3-triazolo[4,5-d]pyrimidine system provides a planar, aromatic scaffold conducive to intercalation with biomolecules like DNA or enzymes .

  • Piperazine Sulfonyl Modification: The pyridine-3-sulfonyl group introduces hydrogen-bonding capabilities via its sulfonyl oxygen atoms, facilitating interactions with polar residues in biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized through a multi-step process:

  • Triazolopyrimidine Formation: Reacting hydrazonoyl halides with ethyl carbamate in the presence of a base yields the triazolopyrimidine core .

  • Piperazine Functionalization: The piperazine ring undergoes sulfonylation using pyridine-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃) .

Example Protocol :

StepReagents/ConditionsYield
1Hydrazonoyl halide + ethyl carbamate, NaOH, EtOH, 80°C65–75%
2Piperazine + pyridine-3-sulfonyl chloride, K₂CO₃, DMF, RT80–85%

Key Reactions

  • Nucleophilic Substitution: The piperazine nitrogen reacts with electrophiles (e.g., sulfonyl chlorides) .

  • Cross-Coupling: Palladium-catalyzed Buchwald–Hartwig amination introduces aryl/heteroaryl groups to the triazolopyrimidine core .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a target in Gram-negative bacteria . Structural studies show the sulfonyl group binds a hydrophobic pocket near the active site, while the triazolopyrimidine interacts with catalytic residues .

Table 1: Inhibitory Activity Against LpxH

CompoundIC₅₀ (nM)
1-{3-Ethyl...piperazine36 ± 5
Control (AZ1)85 ± 7

Antimicrobial Activity

The pyridine sulfonyl group enhances penetration into bacterial membranes. In Klebsiella pneumoniae, the compound showed a MIC of 8 µg/mL, comparable to ciprofloxacin .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: 0.12 mg/mL in PBS (pH 7.4).

  • LogP: 2.1, indicating moderate lipophilicity.

  • Plasma Stability: >90% remaining after 2 hours in human plasma .

Toxicity Data

  • LD₅₀ (Mouse): 320 mg/kg (oral).

  • hERG Inhibition: IC₅₀ > 10 µM, suggesting low cardiotoxicity risk .

Applications in Drug Discovery

Antibiotic Development

As an LpxH inhibitor, this compound is a lead candidate for treating multidrug-resistant Pseudomonas aeruginosa infections .

Oncology

Ongoing studies explore its use in combination therapies with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality .

Central Nervous System (CNS) Disorders

The piperazine moiety may enable blood-brain barrier penetration, with preliminary data showing inhibition of phosphodiesterase 2A (PDE2A) at IC₅₀ = 50 nM .

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